3-Bromo-2,4,6-trimethylphenyl isocyanate
Overview
Description
3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound with the linear formula (CH3)3C6HBrNCO . It has a molecular weight of 240.10 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with three methyl groups, a bromine atom, and an isocyanate group . The canonical SMILES string representation isCC1=CC(=C(C(=C1N=C=O)C)Br)C
. Physical and Chemical Properties Analysis
This compound has a melting point of 37-42 °C . It has a molecular weight of 240.10 g/mol, and its exact mass is 238.99458 g/mol . It has a topological polar surface area of 29.4 Ų .Relevant Papers Unfortunately, specific peer-reviewed papers related to this compound were not identified in the search results .
Scientific Research Applications
Synthesis of Benzimidazoles and Thienoimidazoles
3-Bromo-2,4,6-trimethylphenyl isocyanate is utilized in the synthesis of various organic compounds, such as benzimidazoles and thienoimidazoles, through reactions with primary amines under CuI catalysis. This process yields moderate to good results, showcasing the compound's versatility in organic synthesis (Lygin & Meijere, 2009).
Cyclotrimerization of Bicyclic Vic-Bromostannylalkenes
Another application involves the cyclotrimerization of bicyclic vic-bromostannylalkenes promoted by copper(I) thiophen-2-carboxylate, leading to the synthesis of tris-annelated benzenes. This method demonstrates the compound's role in facilitating high-yield cyclotrimerization reactions, resulting in complex organic structures (Borsato et al., 2002).
Catalysis in Bromination Reactions
This compound also finds application as a catalyst in bromination reactions, particularly using hydrogen peroxide and sodium bromide. This showcases its utility in enhancing reaction efficiency and selectivity in the synthesis of brominated organic compounds (Abe, You, & Detty, 2002).
Reactivity with Urethanes
Research on the reactivity of isocyanates with urethanes highlights conditions for allophanate formation, providing insights into the thermal behavior and chemical reactivity of isocyanate compounds. This information is crucial for applications in polymer science and materials engineering (Lapprand et al., 2005).
Organosilicon Building Blocks Synthesis
The compound also plays a role in the synthesis of organosilicon building blocks, particularly in the preparation of C-functional silicon-containing heterocycles. This application underscores its utility in the development of silicon-based materials for various technological applications (Geyer et al., 2015).
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms to form a covalent bond . This reaction can lead to changes in the physical and chemical properties of the target molecule.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,4,6-trimethylphenyl isocyanate .
Biochemical Analysis
Biochemical Properties
3-Bromo-2,4,6-trimethylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of heterocyclic compounds such as benzimidazoles and thienoimidazoles. These reactions are typically catalyzed by copper (I) and involve the interaction of this compound with primary amines. The compound’s reactivity with amines makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modify proteins through covalent bonding can lead to changes in cellular activities and responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activities . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable when stored at temperatures between 2-8°C, but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism may also involve conjugation reactions that enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes .
Properties
IUPAC Name |
2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIWEPBSGPAODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403501 | |
Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-19-8 | |
Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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